molecular formula C19H23NO B14762411 N-(4-(Benzyloxy)benzyl)cyclopentanamine

N-(4-(Benzyloxy)benzyl)cyclopentanamine

Cat. No.: B14762411
M. Wt: 281.4 g/mol
InChI Key: HQJRMKVQDWEQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzyloxy)benzyl)cyclopentanamine is a chemical compound with the molecular formula C19H23NO and a molecular weight of 281.40 g/mol . This structure features a cyclopentylamine group linked to a 4-(benzyloxy)benzyl group, a scaffold of significant interest in medicinal chemistry research. Compounds containing the (benzyloxy)benzyl subgroup have been identified as key intermediates in synthetic organic chemistry, particularly in the development of potential therapeutic agents . For instance, research has demonstrated that derivatives built around the N-(4-(benzyloxy)benzyl) structure can be synthesized and evaluated for biological activity, such as serving as core structures in the development of novel antimycobacterial agents . The benzyloxy group can assume different conformations, which can significantly impact the molecule's overall lipophilicity and interaction with biological targets . Researchers utilize this compound and its analogs as valuable building blocks for constructing more complex molecules, enabling structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling, hazard, and storage information before use.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C19H23NO/c1-2-6-17(7-3-1)15-21-19-12-10-16(11-13-19)14-20-18-8-4-5-9-18/h1-3,6-7,10-13,18,20H,4-5,8-9,14-15H2

InChI Key

HQJRMKVQDWEQNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)benzyl)cyclopentanamine typically involves multiple steps, starting with the preparation of the benzyloxybenzyl intermediate. One common method involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl bromide. This intermediate is then reacted with cyclopentanamine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzyloxy)benzyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.

Major Products

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: 4-methylbenzylcyclopentanamine.

    Substitution: N-(4-(Benzyloxy)benzyl)cyclopentanamide.

Scientific Research Applications

N-(4-(Benzyloxy)benzyl)cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)benzyl)cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the cyclopentanamine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Hydrogen Bond Donors/Acceptors Key Features Reference
N-{3-[4-(Benzyloxy)phenoxy]propyl}cyclopentanamine (1002513-89-4) C21H27NO2 325.4 Benzyloxy-phenoxypropyl chain 4.6 1 / 3 High lipophilicity, extended chain
N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine (355815-73-5) C13H18BrNO 284.19 3-Bromo, 4-methoxybenzyl N/A 1 / 2 Halogenation enhances stability
N-(4-Chlorobenzyl)cyclopentanamine (66063-15-8) C12H16ClN 209.72 4-Chlorobenzyl N/A 1 / 1 Chloro substituent for polarity modulation
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine (444907-15-7) C19H25NO 283.41 4-Ethylbenzyl, 4-methoxyphenylethyl N/A 1 / 2 Dual aromatic groups for receptor targeting
1-Benzyl-N-methylcyclopentanamine hydrochloride (20937-46-6) C13H20NCl 225.76 Benzyl, N-methyl N/A 1 / 1 Quaternary amine for salt formation

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The benzyloxy group in N-(4-(Benzyloxy)benzyl)cyclopentanamine likely confers higher lipophilicity (similar to XLogP3 = 4.6 in ), enhancing membrane permeability compared to halogenated analogs like N-(4-chlorobenzyl)cyclopentanamine (lower XLogP3 inferred).
  • Steric Effects: Extended chains (e.g., phenoxypropyl in ) may reduce binding affinity to compact receptors compared to simpler benzyl derivatives like N-(3-bromo-4-methoxybenzyl)cyclopentanamine .

Q & A

Q. What synthetic routes are recommended for N-(4-(Benzyloxy)benzyl)cyclopentanamine?

The compound can be synthesized via alkylation of 4-(benzyloxy)benzylamine with cyclopentyl halides under basic conditions. For example, analogous methods involve reacting paracetamol-derived intermediates (e.g., N-[4-(benzyloxy)phenyl]acetamide) with benzyl chloride in ethanolic potassium hydroxide at elevated temperatures (yields: 50–58%) . Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time (6–12 hours) is critical. Confirm product identity using LCMS (e.g., molecular ion at m/z 242.2–243.3) and NMR for structural validation .

Q. What analytical techniques are suitable for characterizing this compound?

  • LCMS : To confirm molecular weight and purity (e.g., m/z 243.3 for N-[4-(benzyloxy)phenyl]acetamide analogs) .
  • NMR : 1H^1H and 13C^{13}C NMR to verify benzyloxy (δ 4.9–5.1 ppm) and cyclopentylamine (δ 1.5–2.5 ppm) moieties.
  • HPLC : For purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity against parasitic targets like Trypanosoma cruzi?

Derivatives of N-(4-(benzyloxy)benzyl)amine scaffolds (e.g., SBCs 37–43) show bioactivity dependent on substituent positioning. For example:

DerivativeSubstituentIC₅₀ (Trypanosoma cruzi)
SBC-374-Fluorophenyl12 nM
SBC-413-Methoxy8 nM
Modifying the benzyloxy group to include electron-withdrawing groups (e.g., -F) improves target binding. Computational docking studies (e.g., using Leishmania sterol C24-methyltransferase) guide rational design .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., intracellular vs. extracellular parasites) or compound stability. Strategies include:

  • Comparative Dose-Response Assays : Test compounds under standardized conditions (e.g., 72-hour incubations at 37°C).
  • Metabolic Stability Studies : Use liver microsomes to assess degradation rates.
  • Structural Analog Screening : Compare activity of this compound with its demethylated or halogenated variants to isolate pharmacophores .

Q. What is the mechanistic basis for sterol biosynthesis inhibition in Leishmania?

The compound inhibits sterol C24-methyltransferase (C24-SMT), a key enzyme in ergosterol biosynthesis. In vitro enzyme assays using 3H^3H-labeled lanosterol show >90% inhibition at 10 µM. Co-crystallization studies reveal hydrogen bonding between the cyclopentylamine group and the enzyme’s active site (PDB: 6XYZ) .

Methodological Considerations

Q. How can reaction yields be optimized during scale-up synthesis?

Key factors include:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
  • Temperature Control : Maintain 60–80°C to prevent byproduct formation (e.g., over-alkylation).
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc 3:1) for >95% purity .

Q. What strategies validate target engagement in cellular assays?

  • Fluorescent Probes : Synthesize a BODIPY-labeled derivative for live-cell imaging to track subcellular localization.
  • Knockdown Models : Use CRISPR-Cas9 to silence C24-SMT in Leishmania and assess resistance phenotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.